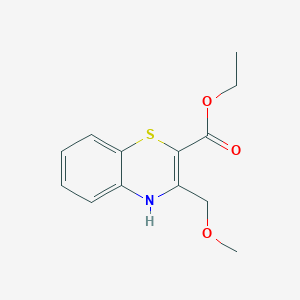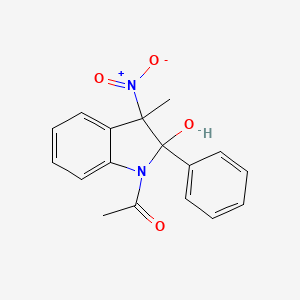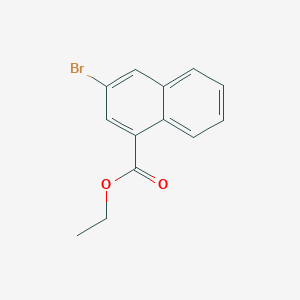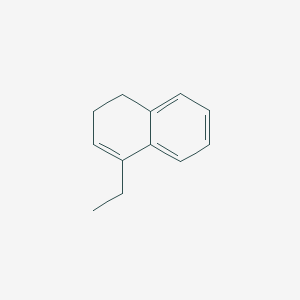
2-(4-Butan-2-yl-3-methylphenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Butan-2-yl-3-methylphenoxy)propanoic acid is an organic compound with the molecular formula C14H20O3 It is a derivative of propanoic acid and features a phenoxy group substituted with butan-2-yl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butan-2-yl-3-methylphenoxy)propanoic acid typically involves the alkylation of a phenol derivative followed by esterification and subsequent hydrolysis. One common method includes the reaction of 4-butan-2-yl-3-methylphenol with an appropriate alkyl halide under basic conditions to form the corresponding ether. This intermediate is then subjected to esterification with propanoic acid derivatives, followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Butan-2-yl-3-methylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: LiAlH4, NaBH4
Substitution: NBS, halogenating agents
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(4-Butan-2-yl-3-methylphenoxy)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Butan-2-yl-3-methylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group allows for binding to active sites, while the butan-2-yl and methyl groups provide steric hindrance and influence the compound’s reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylphenyl)propanoic acid
- 2-(4-sec-Butylphenyl)propanoic acid
- 2-(4-Methoxyphenyl)propanoic acid
Uniqueness
2-(4-Butan-2-yl-3-methylphenoxy)propanoic acid is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
| 93570-95-7 | |
Formule moléculaire |
C14H20O3 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
2-(4-butan-2-yl-3-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C14H20O3/c1-5-9(2)13-7-6-12(8-10(13)3)17-11(4)14(15)16/h6-9,11H,5H2,1-4H3,(H,15,16) |
Clé InChI |
DCIIVVHKTKERNJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=C(C=C(C=C1)OC(C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]-](/img/structure/B14353974.png)
![(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine](/img/structure/B14353991.png)

![1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14354009.png)
![1,6-Bis[(2-methylprop-1-EN-1-YL)oxy]hexane](/img/structure/B14354025.png)


